molecular formula C8H6BrClO2 B1333293 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole CAS No. 64603-67-4

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole

Cat. No. B1333293
CAS RN: 64603-67-4
M. Wt: 249.49 g/mol
InChI Key: UOZXZWOFQWKKEZ-UHFFFAOYSA-N
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Description

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is related to 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, which can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination .


Synthesis Analysis

The synthesis of benzo[d][1,3]dioxole-type compounds has been reported in various studies . The strategy is based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Molecular Structure Analysis

The molecular formula of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is C8H6BrClO2 . The molecular weight is 249.48900 .


Chemical Reactions Analysis

The chemical reactions involving benzo[d][1,3]dioxole-type compounds have been studied . The methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .


Physical And Chemical Properties Analysis

The density of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is 1.726g/cm3, and its boiling point is 311.6ºC at 760 mmHg .

Scientific Research Applications

1. Synthesis of Benzylisoquinoline Alkaloids

  • Application Summary: “5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole” is used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
  • Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
  • Results or Outcomes: The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .

2. Synthesis of Organo Selenium Compounds

  • Application Summary: “5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole” is used in the synthesis of novel organoselenium compounds .
  • Methods of Application: A direct and concise method is reported to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .
  • Results or Outcomes: The synthesized compound was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite .

3. Synthesis of Anticancer Compounds

  • Application Summary: “5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole” is used in the design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of Aporphine Alkaloids

  • Application Summary: “5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole” is used in the total synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature .
  • Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
  • Results or Outcomes: The first total synthesis of (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature was established .

5. Synthesis of Metal–Organic Frameworks

  • Application Summary: “5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole” is used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) .
  • Methods of Application: Combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .
  • Results or Outcomes: The synthesized MOFs have different physical properties as revealed by thermal gravimetric analysis and gas sorption studies .

Safety And Hazards

While specific safety and hazard information for 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is not available, general precautions should be taken while handling it, such as avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions in the research of benzo[d][1,3]dioxole-type compounds could involve the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit . Additionally, the synthesis and physical properties of dioxole functionalized metal–organic frameworks (MOFs) could be another area of interest .

properties

IUPAC Name

5-bromo-6-(chloromethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZXZWOFQWKKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368694
Record name 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole

CAS RN

64603-67-4
Record name 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-(chloromethyl)-1,3-dioxaindane
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